Methyl 3-(pyridin-4-yl)but-2-enoate
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Overview
Description
Methyl 3-(pyridin-4-yl)but-2-enoate: is an organic compound with the molecular formula C10H11NO2 It is a derivative of pyridine and is characterized by the presence of a but-2-enoate group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(pyridin-4-yl)but-2-enoate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction , which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the use of palladium-catalyzed cross-coupling reactions . These reactions are efficient and can be scaled up for large-scale production. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(pyridin-4-yl)but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the but-2-enoate group to other functional groups.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Catalysts: Palladium (Pd) and other transition metals are often used in catalytic reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield pyridine carboxylic acids, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
Methyl 3-(pyridin-4-yl)but-2-enoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(pyridin-4-yl)but-2-enoate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 3-(pyridin-4-yl)but-2-enoate can be compared with other similar compounds, such as:
Methyl 3-(pyridin-3-yl)but-2-enoate: A similar compound with the pyridine ring attached at a different position.
Methyl 3-(pyridin-2-yl)but-2-enoate: Another isomer with the pyridine ring attached at the 2-position.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the position of the pyridine ring.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable tool for chemists, biologists, and industrial researchers alike.
Properties
IUPAC Name |
methyl (E)-3-pyridin-4-ylbut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8(7-10(12)13-2)9-3-5-11-6-4-9/h3-7H,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEZPUXYGJOUOC-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)C1=CC=NC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/C1=CC=NC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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